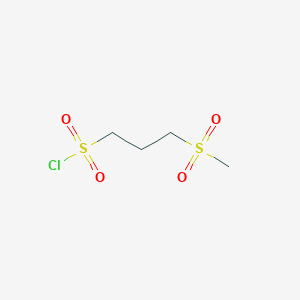
8-Aminoquinoline-6-carboxamide
Descripción general
Descripción
8-Aminoquinoline-6-carboxamide is a compound with the molecular weight of 187.2 . It is a powder at room temperature . It has been used in the creation of 8-amidoquinoline derivatives to improve water solubility and cell membrane permeability .
Synthesis Analysis
The synthesis of 8-aminoquinoline derivatives involves introducing various carboxamide groups into an 8-aminoquinoline molecule . A synthetic route that involves 8-aminoquinoline directed C–H arylation and transamidation chemistry has been developed, which enables access to a wide range of elaborate benzofuran-2-carboxamides .Molecular Structure Analysis
The InChI code for 8-Aminoquinoline-6-carboxamide is 1S/C10H9N3O/c11-8-5-7 (10 (12)14)4-6-2-1-3-13-9 (6)8/h1-5H,11H2, (H2,12,14) .Chemical Reactions Analysis
A novel Cu (CH3CN)4PF6-catalyzed carboamination reaction of 8-aminoquinoline-oriented buteneamides with chloroform to afford 4- (2,2,2-trichloroethyl)-β-lactams has been described . The reaction proceeded at 110 °C in air with di-t-butyl peroxide .Physical And Chemical Properties Analysis
8-Aminoquinoline-6-carboxamide is a powder at room temperature . Its molecular weight is 187.2 .Aplicaciones Científicas De Investigación
Environmental Sensing
8-Aminoquinoline-6-carboxamide derivatives are utilized as fluorescent sensors for detecting Zn2+ ions in environmental applications. Their ability to improve water solubility and cell membrane permeability makes them valuable tools in this field .
Medicinal Chemistry
In medicinal chemistry, 8-Aminoquinoline-6-carboxamide plays a crucial role in the synthesis of drugs, serving as a bidentate directing group for C–H bond activation/functionalization. This is essential for creating a variety of pharmaceutical compounds .
Organic Synthesis
The compound is also a prominent auxiliary in organic synthesis, particularly in transition metal-catalyzed C–H bond functionalization reactions. Its structure facilitates the functionalization of challenging primary and secondary sp3 carbon–hydrogen bonds .
Safety And Hazards
Direcciones Futuras
8-Aminoquinoline and its derivatives have vast potential as functional receptors for zinc ions . There is considerable interest in elucidating, designing, and exploring new 8-amidoquinoline derivatives for future studies for the improvement of chemosensors that are selective and sensitive to Zn 2+ .
Propiedades
IUPAC Name |
8-aminoquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-5-7(10(12)14)4-6-2-1-3-13-9(6)8/h1-5H,11H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALAXOYLLWFPLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminoquinoline-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1523759.png)





![5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523768.png)


![[(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride](/img/structure/B1523772.png)


